2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide
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Overview
Description
2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide is a complex organic compound characterized by its unique structure, which includes both iodine and methoxy functional groups
Preparation Methods
The synthesis of 2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Etherification: Formation of the phenoxy linkage by reacting the iodinated phenol with an appropriate alkylating agent.
Condensation: The final step involves the condensation of the resulting intermediate with 4-methoxy-3-nitrobenzaldehyde to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide exerts its effects involves interactions with specific molecular targets. The iodine and methoxy groups play a crucial role in binding to these targets, while the nitro group can undergo reduction to form active intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include:
2-iodo-4-methoxyphenol: Shares the iodine and methoxy groups but lacks the acetamide and nitrophenyl groups.
4-iododiphenylether: Contains the iodine and phenoxy groups but lacks the methoxy and acetamide groups.
The uniqueness of 2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.
Properties
IUPAC Name |
2-(2-iodo-4-methoxyphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O6/c1-25-12-4-6-15(13(18)8-12)27-10-17(22)20-19-9-11-3-5-16(26-2)14(7-11)21(23)24/h3-9H,10H2,1-2H3,(H,20,22)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOXWAIJFCNNNG-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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